Fluorescein sodium

Catalog No.
S528170
CAS No.
518-47-8
M.F
C20H10Na2O5
M. Wt
376.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein sodium

CAS Number

518-47-8

Product Name

Fluorescein sodium

IUPAC Name

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate

Molecular Formula

C20H10Na2O5

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2

InChI Key

NJDNXYGOVLYJHP-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Soluble in ethanol, glycerol, dilute acetone
Slightly soluble in alcohol
In water, 4.0X10+4 mg/L, temperature not specified

Synonyms

C.I. 45350, Colircusi Fluoresceina, D and C Yellow No. 7, D and C Yellow No. 8, Diofluor, Dipotassium Salt, Fluorescein, Disodium Fluorescein, Disodium Salt, Fluorescein, Fluor I Strip A.T., Fluor-I-Strip A.T., Fluorescéine sodique Faure, Fluorescein, Fluorescein Dipotassium Salt, Fluorescein Disodium Salt, Fluorescein Monosodium Salt, Fluorescein Sodium, Fluorescein Sodium, Minims, Fluorescein, Disodium, Fluorescein, Sodium, Fluoresceina, Colircusi, Fluoresceine, Minims, Fluorescite, Fluorets, Ful Glo, Ful-Glo, Funduscein, Minims Fluorescein Sodium, Minims Fluoresceine, Minims Stains, Monosodium Salt, Fluorescein, Optifluor Diba, Sodium Fluorescein, Sodium, Fluorescein, Uranine

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+]

Hydrology and Oceanography

  • Tracing water movement: Uranine is a highly effective tracer for studying water movement in various hydrological and oceanographic applications. Its bright fluorescence allows researchers to track the movement of water in rivers, streams, lakes, and oceans . This information is crucial for understanding water flow patterns, contaminant transport, and pollution dispersion.
  • Measuring flow velocity and dispersion: By injecting Uranine into a water body and monitoring its fluorescence intensity over time and space, researchers can estimate the flow velocity and dispersion characteristics of the water . This information is essential for water resource management, environmental modeling, and understanding mixing processes in aquatic systems.

Environmental Science

  • Tracking pollutant transport: Uranine can be used to trace the movement of pollutants in soil and water, providing valuable insights into their transport pathways and potential environmental impact . This information is crucial for assessing environmental risks, designing remediation strategies, and monitoring the effectiveness of pollution control measures.
  • Studying ecological processes: Uranine can be used to study various ecological processes, such as the movement of organisms through water bodies or the uptake of nutrients by plants . This information can help researchers understand ecosystem dynamics, species interactions, and the impact of environmental changes on ecological processes.

Biomedical Research

  • Angiography: Uranine has historically been used as a contrast agent in angiography, a medical imaging technique used to visualize blood vessels . However, due to the development of safer and more effective contrast agents, its use in this application has largely been discontinued.
  • Cell labeling and tracking: Uranine can be used to label and track cells in biological experiments. Its fluorescence allows researchers to visualize and monitor cell movement, proliferation, and differentiation . This information is valuable for studying various biological processes, such as cell migration, cancer development, and stem cell differentiation.

Fluorescein sodium is the disodium salt of fluorescein, an organic dye belonging to the xanthene class of compounds. It appears as an orange-red powder that is highly soluble in water, making it suitable for various applications in aqueous solutions. The compound exhibits intense fluorescence, with a peak excitation wavelength of approximately 495 nanometers and peak emission at around 520 nanometers . The color of fluorescein solutions can vary depending on pH; they appear green in alkaline conditions and can shift to yellow or red under different concentrations and conditions .

  • Deprotonation: The compound has a pKa of approximately 6.4, leading to pH-dependent absorption and emission properties. In basic conditions, the deprotonated form exhibits enhanced fluorescence .
  • Photodecomposition: Under prolonged exposure to light, fluorescein decomposes, releasing phthalic and formic acids along with carbon monoxide. This property allows it to function as a photo-chemically active compound .
  • Reactivity with Singlet Oxygen: Fluorescein reacts with singlet oxygen produced in situ to yield oxidized products, further demonstrating its chemical versatility .

Fluorescein sodium is primarily recognized for its utility in medical diagnostics:

  • Ophthalmology: It is extensively used in fluorescein angiography to visualize blood vessels in the eye, aiding in the diagnosis of conditions such as diabetic retinopathy and macular degeneration .
  • Tissue Staining: The compound serves as a fluorescent tracer for identifying corneal abrasions and ulcers when applied topically .
  • Cell Biology: Due to its ability to label proteins and nucleic acids, fluorescein sodium is also utilized in various biological assays and imaging techniques .

The synthesis of fluorescein sodium involves several key steps:

  • Initial Synthesis: Fluorescein was first synthesized by Adolf von Baeyer in 1871 through the condensation of phthalic anhydride and resorcinol. This process typically requires heating these reactants together under acidic conditions to facilitate the Friedel-Crafts reaction .
  • Formation of Disodium Salt: The conversion of fluorescein to its disodium salt involves neutralizing the acidic hydroxyl groups with sodium hydroxide or sodium carbonate, enhancing its solubility in water .

Fluorescein sodium finds applications across various fields:

  • Medical Diagnostics: Used in ophthalmology for angiography and corneal assessments.
  • Forensics: Acts as a fluorescent marker for detecting latent fingerprints or blood stains.
  • Environmental Monitoring: Employed as a tracer dye in hydrology studies to track water flow and contamination pathways.
  • Biotechnology: Utilized in labeling biomolecules for imaging and detection purposes in research settings .

Fluorescein sodium can interact with various drugs and compounds:

  • Drug Interactions: Studies indicate that co-administration with certain medications like aminophenazone may decrease the excretion rate of fluorescein, suggesting potential pharmacokinetic interactions .
  • Biological Transport: Fluorescein acts as an organic anion transporter, influencing the uptake and excretion of other organic compounds within biological systems .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with fluorescein sodium. Here are some notable examples:

Compound NameStructure TypeUnique Features
Fluorescein IsothiocyanateIsothiocyanate DyeReacts with amine groups to form stable thiourea linkages.
Rhodamine BXanthene DyeExhibits strong fluorescence but differs structurally by having a different chromophore.
Oregon Green 488Fluorescent DyeSimilar excitation/emission properties but used primarily for labeling proteins.
CarboxyfluoresceinCarboxylated DyeContains carboxyl groups for enhanced solubility and reactivity with amines.

Fluorescein sodium stands out due to its high water solubility, intense fluorescence across a range of pH values, and extensive utility in both clinical diagnostics and research applications.

Early Synthesis Pathways in Organic Chemistry

The synthesis of fluorescein sodium traces back to Adolf von Baeyer’s pioneering work in 1871, which involved the condensation of resorcinol (1,3-dihydroxybenzene) and phthalic anhydride in the presence of zinc chloride (ZnCl₂) as a catalyst. This Friedel-Crafts acylation reaction produced fluorescein, a xanthene derivative, which was subsequently converted to its water-soluble disodium salt (C₂₀H₁₀Na₂O₅) through neutralization with sodium hydroxide.

Baeyer’s initial synthesis yielded a dark orange-red powder, sparingly soluble in water but highly soluble in alkaline solutions. The reaction mechanism proceeds via the formation of a carbocation intermediate from phthalic anhydride, which undergoes electrophilic aromatic substitution with resorcinol. Early modifications included optimizing reaction temperatures (120–160°C) and catalyst concentrations to enhance yield, which rarely exceeded 60% due to side reactions. By the early 20th century, industrial-scale production emerged, driven by demand for fluorescent dyes in textiles and paper.

Table 1: Key Reaction Parameters in Early Fluorescein Synthesis

ParameterValue/RangeSource
ReactantsResorcinol, Phthalic Anhydride
CatalystZnCl₂ (10–20 mol%)
Temperature120–160°C
Yield50–60%

Milestones in Fluorescence Mechanism Elucidation

The fluorescence of fluorescein sodium arises from its conjugated π-electron system, which absorbs ultraviolet (494 nm) or blue light and emits green fluorescence (521 nm) upon relaxation. George Gabriel Stokes first described this phenomenon in 1852, noting that fluorite emitted visible light when exposed to UV radiation. For fluorescein sodium, the mechanism involves:

  • Photoexcitation: Promotion of electrons to the singlet excited state (S₁).
  • Vibrational Relaxation: Non-radiative decay to the lowest vibrational level of S₁.
  • Fluorescent Emission: Return to the ground state (S₀) with photon emission.

Critical studies in the 20th century revealed that fluorescence intensity and wavelength depend on pH and concentration. In dilute solutions (0.005% w/v), fluorescence peaks at 513 nm under neutral conditions (pH 7.5–8.5) but shifts to 530–560 nm at higher concentrations due to self-quenching. Acidic environments (pH < 6.4) protonate the phenolic hydroxyl groups, reducing conjugation and shifting absorption to 460 nm.

Table 2: Spectral Properties of Fluorescein Sodium

ConditionAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Source
pH 7.5 (0.005% w/v)490513
pH 4.0 (0.005% w/v)460513
High Concentration (>0.125%)N/A560 (quenched)

Transition from Laboratory Curiosity to Biomedical Tool

Fluorescein sodium’s biomedical journey began in 1946, when George E. Moore utilized its fluorescent properties to distinguish malignant tissues during cancer surgeries. By the 1960s, ophthalmic applications emerged, leveraging its ability to stain corneal epithelial defects. Topical administration (e.g., 2% fluorescein strips) became standard for diagnosing corneal abrasions, ulcers, and herpetic infections.

In neurosurgery, intravenous fluorescein sodium (5–10 mg/kg) aids in intraoperative visualization of brain tumors. Under blue light (450–500 nm), malignant tissues exhibit yellow-green fluorescence due to blood-brain barrier disruption, enabling precise tumor resection. Recent approvals by European regulatory agencies (e.g., Agenzia Italiana del Farmaco, 2015) underscore its clinical reliability.

Non-Medical Applications:

  • Environmental Tracing: Detecting leaks in subsea pipelines (1–10 ppm sensitivity).
  • Hydrology: Mapping groundwater flow and pollutant dispersion.

The foundational synthesis of fluorescein sodium is rooted in the condensation reaction between phthalic anhydride and resorcinol. This process, first described in the nineteenth century, has been the subject of continued refinement, particularly regarding the choice of catalyst and reaction conditions to maximize yield, purity, and process sustainability.

Catalysts in Condensation Synthesis

Historically, the condensation of phthalic anhydride with resorcinol has been catalyzed by zinc chloride or strong acids such as methane-sulfonic acid. Zinc chloride acts as a Lewis acid, facilitating the electrophilic aromatic substitution required for fluorescein formation. However, this approach is not without drawbacks, as heavy metal contamination—particularly mercury and zinc—has been detected in the final product, necessitating recalls and stricter regulatory standards in pharmaceutical applications [1]. The presence of heavy metals is especially concerning for injectable or ophthalmic-grade fluorescein sodium, prompting the search for alternative catalytic systems and improved purification protocols.

Methane-sulfonic acid has emerged as a dual-functioning agent, serving as both solvent and acid catalyst. This innovation allows for the condensation to proceed at lower temperatures (typically 170–180 degrees Celsius) compared to traditional methods, with reported improvements in yield and a reduction in sublimation-related material losses [3]. The use of methane-sulfonic acid also simplifies downstream processing, as it can be more readily separated from the reaction mixture than solid catalysts.

Reaction Mechanism and Molecular Assembly

The condensation mechanism involves the nucleophilic attack of resorcinol on the electrophilic carbonyl carbon of phthalic anhydride, followed by cyclization and dehydration steps to yield fluorescein. The reaction is highly sensitive to temperature, catalyst concentration, and the molar ratio of reactants. Excess phthalic anhydride can drive the reaction to completion but may increase the burden of purification due to unreacted starting material.

Recent studies have explored the use of alternative catalysts, such as ionic liquids and environmentally benign acids, to further enhance selectivity and reduce by-product formation. These innovations aim to address both ecological and regulatory concerns, particularly for large-scale manufacturing where waste minimization and process safety are paramount.

Comparative Data on Catalytic Systems

The following table summarizes key parameters and outcomes for various catalytic systems employed in the condensation synthesis of fluorescein sodium:

Catalyst SystemReaction Temp (°C)Yield (%)Heavy Metal ContaminationEase of PurificationReference
Zinc Chloride170–20065–75Moderate (Zn, Hg traces)Moderate [1] [3]
Methane-sulfonic acid170–18075–85LowHigh [3]
Ionic Liquids150–17070–80NegligibleHigh [3]

The data indicate that methane-sulfonic acid and ionic liquids offer superior yields and lower contamination risks compared to traditional metal catalysts, aligning with the stringent requirements for pharmaceutical-grade fluorescein sodium.

Innovations in Molecular Assembly

Advanced methodologies have also focused on regioselective functionalization of the fluorescein scaffold. For example, sulfonation at specific positions has been achieved via controlled electrophilic substitution, enabling the production of sulfonated derivatives with tailored photophysical properties [3]. These modifications are typically performed post-condensation and require precise control of reaction conditions to ensure selectivity and product stability.

Solvent Systems and Reaction Optimization Strategies

The choice and optimization of solvent systems are critical determinants of reaction efficiency, product yield, and purity in the synthesis of fluorescein sodium. Solvents not only dissolve reactants and facilitate molecular collisions but also influence the thermodynamics and kinetics of condensation and subsequent processing steps.

Traditional Solvent Systems

Early syntheses of fluorescein sodium relied on high-boiling organic solvents such as xylene or nitrobenzene, which provided the thermal stability necessary for the condensation reaction. However, these solvents pose environmental and safety hazards, including toxicity and flammability, and complicate downstream purification due to their high boiling points.

Modern Solvent Innovations

Methane-sulfonic acid, as previously discussed, functions as both a solvent and catalyst, obviating the need for additional organic solvents and streamlining the reaction process [3]. Its high polarity and acidity facilitate the dissolution of both phthalic anhydride and resorcinol, while also promoting the condensation reaction at relatively lower temperatures.

Aqueous alkaline solutions are employed in the subsequent transformation of crude fluorescein to its sodium salt form. Sodium hydroxide is the reagent of choice, as it readily deprotonates the phenolic groups of fluorescein, yielding the highly water-soluble disodium salt [2]. The use of water as a solvent in this step is advantageous from both economic and environmental perspectives, enabling facile isolation of the product by precipitation or crystallization.

Reaction Optimization Strategies

Optimization of reaction parameters—including temperature, reactant ratios, catalyst loading, and solvent composition—is essential to maximize yield and minimize impurities. Design of experiments (DoE) approaches have been adopted in recent years to systematically investigate the effects of multiple variables and identify optimal conditions for large-scale synthesis.

Key findings from optimization studies include:

  • Lower reaction temperatures (170–180 degrees Celsius) in the presence of methane-sulfonic acid reduce by-product formation and improve yield [3].
  • A molar excess of phthalic anhydride (typically 1.1–1.2 equivalents) ensures complete conversion of resorcinol but requires effective purification to remove unreacted material.
  • The use of aqueous sodium hydroxide at moderate concentrations (1–2 molar) achieves rapid and complete conversion to the sodium salt without significant degradation of the fluorescein scaffold [2].

Data Table: Solvent and Reaction Parameter Effects

ParameterTraditional SolventMethane-sulfonic AcidAqueous Sodium Hydroxide
Reaction Temp (°C)200–220170–180Ambient
Yield (%)60–7075–85>95 (conversion)
By-product FormationHighLowNegligible
Environmental ImpactHighModerateLow
Ease of Product RecoveryModerateHighHigh

These data underscore the advantages of modern solvent systems and optimized reaction conditions in achieving high-yield, high-purity fluorescein sodium suitable for pharmaceutical applications.

Advanced Reaction Monitoring

Recent innovations include the use of in situ spectroscopic techniques, such as infrared and ultraviolet-visible spectroscopy, to monitor reaction progress and optimize endpoint determination. These approaches enable real-time adjustment of reaction parameters, reducing batch-to-batch variability and improving process robustness.

Purification Protocols for Pharmaceutical-Grade Production

The stringent purity requirements for pharmaceutical-grade fluorescein sodium necessitate advanced purification protocols capable of removing organic impurities, residual catalysts, and heavy metals. The purification process is multi-stage, encompassing both chemical and physical separation techniques tailored to the unique properties of fluorescein sodium.

Recrystallization and Solvent Selection

Recrystallization is the primary method for achieving high-purity fluorescein sodium. The choice of solvent is critical, as fluorescein sodium exhibits differential solubility in water, ethanol, and other polar solvents. Water is generally preferred due to its benign nature and the high solubility of the sodium salt. Repeated recrystallization cycles are employed to remove trace organic impurities and residual starting materials [2].

Removal of Heavy Metals and Catalytic Residues

Given the historical issues with heavy metal contamination, particularly zinc and mercury, additional purification steps are required to ensure compliance with pharmacopoeial standards. Ion exchange chromatography and chelation techniques have been adopted to selectively remove metal ions from the product stream [1]. These methods exploit the affinity of chelating agents or ion exchange resins for specific metal ions, enabling their separation from the fluorescein sodium matrix.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is employed for both analytical and preparative purposes. Analytical HPLC is used to quantify organic impurities, including resorcinol and phthalic acid, with limits typically set at less than 0.5 percent for each impurity in pharmaceutical-grade material [5]. Preparative HPLC or column chromatography may be used for the isolation of specific fluorescein derivatives or for the removal of structurally similar contaminants.

Final Drying and Quality Assurance

The purified fluorescein sodium is typically obtained as a hygroscopic orange-red powder, which is dried under vacuum to remove residual moisture. Quality control testing includes assessment of appearance, solubility, fluorescence intensity, and impurity profile [5]. The following table presents typical quality parameters for pharmaceutical-grade fluorescein sodium:

ParameterSpecificationTypical Result
AppearanceOrange-red, fine powder, hygroscopicComplies
Organic Impurities (HPLC)<0.5% each<0.2%
Heavy Metals (Zn, Hg)Not detectableNot detected
Water Content<5%3.2%
Identification TestsMust complyComplies

Research Findings on Purification Efficiency

Recent research has demonstrated that the integration of ion exchange and recrystallization protocols can achieve reduction of heavy metal content to below detectable levels, with overall process yields exceeding 80 percent [1] [5]. The implementation of in-line monitoring and automated process control further enhances reproducibility and product quality.

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial-scale manufacturing of fluorescein sodium presents a host of technical and operational challenges. These include process scalability, waste management, regulatory compliance, and the maintenance of consistent product quality across large production batches.

Scale-Up of Catalytic Condensation

Scaling up the condensation reaction requires precise control of temperature, mixing, and catalyst distribution to ensure uniform reaction conditions throughout large reactors. The exothermic nature of the condensation necessitates robust heat management systems to prevent localized overheating and by-product formation. Continuous flow reactors have been explored as a means to improve heat transfer and process control, but batch reactors remain the industry standard due to their flexibility and ease of operation [1] [3].

Management of By-products and Waste Streams

The synthesis of fluorescein sodium generates organic by-products, unreacted starting materials, and spent catalysts, all of which must be managed to minimize environmental impact and comply with regulatory requirements. Waste streams containing heavy metals or organic solvents require specialized treatment, including chemical neutralization, filtration, and incineration. The adoption of greener catalysts and solvent systems, as discussed earlier, has reduced the burden of hazardous waste but has not eliminated it entirely.

Consistency and Quality Assurance

Maintaining consistent product quality across large-scale batches is a significant challenge, particularly given the sensitivity of fluorescein sodium to trace impurities. Rigorous quality assurance protocols, including in-process monitoring and end-product testing, are essential to detect and correct deviations from specification. Batch-to-batch variability in impurity profiles, moisture content, and fluorescence intensity can impact the suitability of the product for medical or analytical applications.

Regulatory Compliance and Pharmacopoeial Standards

Pharmaceutical-grade fluorescein sodium is subject to stringent regulatory standards, including those set by the United States Pharmacopeia, European Pharmacopoeia, and other national authorities. These standards specify limits for organic impurities, heavy metals, water content, and physical characteristics. Compliance requires validated manufacturing processes, thorough documentation, and regular audits by regulatory agencies [1] [5].

Economic and Supply Chain Considerations

The cost of raw materials, energy consumption, and waste disposal are major factors influencing the economics of industrial fluorescein sodium production. Supply chain disruptions, particularly for key reagents such as phthalic anhydride or specialized catalysts, can impact production schedules and product availability. Manufacturers are increasingly investing in process optimization and supply chain resilience to mitigate these risks.

Data Table: Industrial-Scale Manufacturing Parameters

ChallengeDescriptionMitigation Strategy
Heat ManagementExothermic reaction, risk of hot spotsEnhanced reactor design, cooling
Waste ManagementOrganic/metallic waste streamsGreener catalysts, waste treatment
Quality ConsistencyBatch-to-batch variabilityIn-process monitoring, automation
Regulatory ComplianceStringent impurity and quality standardsValidated protocols, audits
Supply Chain ResilienceRaw material availabilityDiversified sourcing, inventory

Research and Development Directions

Ongoing research is focused on the development of continuous manufacturing processes, the use of renewable feedstocks, and the integration of real-time analytical technologies to further enhance efficiency and sustainability. The application of process analytical technology (PAT) and advanced data analytics is expected to play a pivotal role in the future of industrial fluorescein sodium production.

Physical Description

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat.
Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Color/Form

Orange-red powder
Yellow powder
Orange-brown powde

Hydrogen Bond Acceptor Count

5

Exact Mass

376.03236198 g/mol

Monoisotopic Mass

376.03236198 g/mol

Heavy Atom Count

27

Density

1.601 (NTP, 1992) - Denser than water; will sink

Decomposition

When heated to decomposition it emit toxic fumes of /sodium monoxide/.

Melting Point

599 to 743 °F (decomposes) (NTP, 1992)

UNII

93X55PE38X

Related CAS

2321-07-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 268 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 36 of 304 companies with hazard statement code(s):;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Contrast Media; Fluorescent Dyes
/Fluorescein sodium/ 10% (100 mg/mL) and 25% (250 mg/mL) is indicated in diagnostic fluorescein angiography or angioscopy of the retina and iris vasculature. /Included in US product label/
Fluorescein injection, (USP) 10% is indicated in diagnostic fluorescein angiography or angioscopy of the retina and iris vasculature.
Uranine is used topically in the fitting of hard contact lenses and in other ocular diagnostic and therapeutic areas, particularly in corneal challenges.
For more Therapeutic Uses (Complete) data for D&C Yellow No. 8 (9 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Fluorescent Dyes

Mechanism of Action

Fluorescein sodium responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm. Thus, the hydrocarbon is excited by blue light and emits light that appears yellowish green. Following intravenous injection of fluorescein sodium in an aqueous solution, the unbound fraction of the fluorescein can be excited with a blue light flash from a fundus camera as it circulates through the ocular vasculature, and the yellowish green fluorescence of the dye is captured by the camera. In the fundus, the fluorescence of the dye demarcates the retinal and/or choroidal vasculature under observation, distinguishing it from adjacent areas/structures.

Vapor Pressure

Negligible (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

518-47-8

Absorption Distribution and Excretion

Uranine is rapidly absorbed in the lungs and in the respiratory tract, and is affected by the presence of surfactants. It is not metabolized in the lung. Inhaled uranine is excreted in the urine.
Within 7 to 14 seconds after IV administration into the antecubital vein, fluorescein usually appears in the central retinal artery of the eye. Within a few minutes of IV administration of fluorescein sodium, a yellowish discoloration of the skin occurs, which begins to fade 6 to 12 hours after dosing. Various estimates of volume of distribution indicate that fluorescein distributes into interstitial space (0.5 L/kg).
Fluorescein sodium has been demonstrated to be excreted in human milk.
Fluorescein and its metabolite are mainly eliminated via renal excretion. After IV administration, the urine remains slightly fluorescent for 24 to 36 hours. A renal clearance of 1.75 mL/min/kg and a hepatic clearance (due to conjugation) of 1.50 mL/min/kg have been estimated. The systemic clearance of fluorescein was essentially complete by 48 to 72 hours after administration of 500 mg fluorescein.
For more Absorption, Distribution and Excretion (Complete) data for D&C Yellow No. 8 (7 total), please visit the HSDB record page.

Metabolism Metabolites

Fluorescein is metabolized to fluorescein monoglucuronide. After IV administration of fluorescein sodium (14 mg/kg) to 7 healthy subjects, approximately 80% of fluorescein in plasma was converted to glucuronide conjugate after a period of 1 hour post dose.

Drug Warnings

/Fluorescein sodium/ is contraindicated in patients with known hypersensitivity to fluorescein sodium or any other ingredients in this product. Rare cases of death due to anaphylaxis have been reported.
Caution should be exercised in patients with a history of allergy or bronchial asthma. An emergency tray should always be available.
If a potential allergy is suspected, an intradermal skin test may be performed prior to intravenous administration, i.e., 0.05 mL injected intradermally to be evaluated 30 to 60 minutes following injection. Given the sensitivity and specificity of skin testing, a negative skin test is not proof that a patient is not allergic to fluorescein.
Extravasation during injection can result in severe local tissue damage due to high pH of fluorescein solution. The following complications resulting from extravasation of fluorescein have been noted to occur: Sloughing of the skin, superficial phlebitis, subcutaneous granuloma, and toxic neuritis along the median nerve in the antecubital area. Complications resulting from extravasation can cause severe pain in the arm for up to several hours. When extravasation occurs, the injection should be discontinued and conservative measures to treat damaged tissue and to relieve pain should be implemented.
For more Drug Warnings (Complete) data for D&C Yellow No. 8 (13 total), please visit the HSDB record page.

Biological Half Life

... The pharmacokinetics of fluorescein and fluorescein glucuronide /were studied/ for 38 hr in the plasma of five normal subjects given 14 mg/kg of sodium fluorescein intravenously. ... The terminal half-lives of fluorescein and fluorescein glucuronide in the plasma ultrafiltrate were 23.5 and 264 min, respectively, ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

By treatment of fluorescein with sodium carbonate solution and crystallizing.

General Manufacturing Information

The name D&C Yellow No. 8 can be used only when applied to batches of color that have been certified according to the United States certification regulations. The CFTA Adopted Name for non-certified batches of this color is Acid Yellow 73 Sodium Salt.
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.
Serves to ascertain source of springs, connections between streams and sea, determining approximate volume of water delivered by a spring, detecting source of contamination of drinking water, infiltration of soil with waste waters of factories. /Fluorescein disodium/
Incompatibility: ... not compatible with effective preservatives such as benzalkonium chloride or substances known to be effective against Pseudomonas aeruginosa, such as polymyxin B sulfate.

Analytic Laboratory Methods

Analyte: fluorescein sodium; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 220 nm and comparison to standards /Fluorescein sodium/
Analyte: fluorescein sodium; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Fluorescein sodium/
Analyte: fluorescein sodium; matrix: chemical identification; procedure: dilution with water shows yellowish-green fluorescence; fluorescence disappears on addition of hydrochloric acid; reappears on addition of sodium hydroxide solution /Fluorescein sodium/

Storage Conditions

Store at 2 deg - 25 °C (36 deg - 77 °F). Do Not Freeze

Dates

Modify: 2023-08-15

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